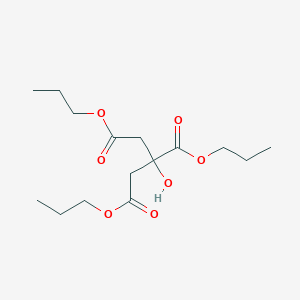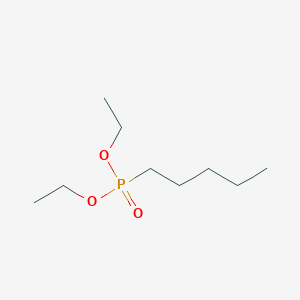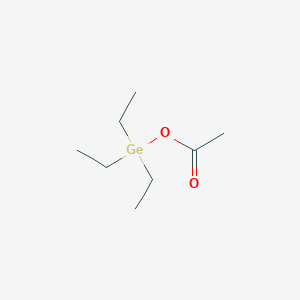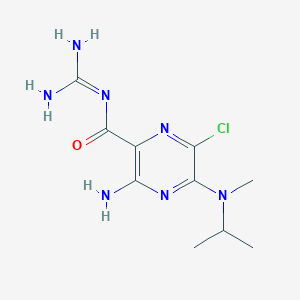
Dichlorobenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobenzidine (DCB) is a chemical compound that is widely used in scientific research due to its unique properties. It is a synthetic organic compound that is derived from benzidine, which is a known carcinogen. DCB is primarily used in the synthesis of dyes, pigments, and other chemicals.
Mecanismo De Acción
Dichlorobenzidine is a potent mutagen and carcinogen. It exerts its toxic effects by forming DNA adducts, which can lead to mutations and cancer. Dichlorobenzidine is metabolized by enzymes in the liver and other organs, which convert it into reactive intermediates that can damage DNA. The mechanism of action of Dichlorobenzidine is complex and involves multiple pathways.
Efectos Bioquímicos Y Fisiológicos
Dichlorobenzidine has been shown to have a range of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer, liver cancer, and other types of cancer. Dichlorobenzidine exposure can also cause liver damage and other organ toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorobenzidine is a useful reagent in scientific research due to its unique properties. It is a potent mutagen and carcinogen, which makes it a valuable tool for studying DNA damage and repair. Dichlorobenzidine is also used in the synthesis of dyes, pigments, and other chemicals. However, Dichlorobenzidine is a toxic compound that requires careful handling and appropriate safety measures. Its use in lab experiments is limited by its toxicity and potential health hazards.
Direcciones Futuras
There are many future directions for the study of Dichlorobenzidine. One area of research is the development of safer alternatives to Dichlorobenzidine for use in the synthesis of dyes, pigments, and other chemicals. Another area of research is the study of the mechanisms of Dichlorobenzidine-induced DNA damage and repair. This could lead to the development of new therapies for cancer and other diseases. Additionally, the study of Dichlorobenzidine metabolism and toxicity could lead to the development of new biomarkers for exposure and disease risk assessment.
Métodos De Síntesis
Dichlorobenzidine is synthesized by the reaction of benzidine with chlorine gas. The reaction takes place in the presence of a catalyst, such as iron or copper. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of Dichlorobenzidine is a complex process that requires careful handling of the reactants and the use of appropriate safety measures.
Aplicaciones Científicas De Investigación
Dichlorobenzidine is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of dyes, pigments, and other chemicals. Dichlorobenzidine is also used as a substrate for enzymes that are involved in the metabolism of carcinogens. It is used in the detection of mutagenic compounds and in the study of DNA damage and repair.
Propiedades
Número CAS |
1331-47-1 |
|---|---|
Nombre del producto |
Dichlorobenzidine |
Fórmula molecular |
C12H10Cl2N2 |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2 |
Clave InChI |
LPDSNGAFAJYVKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
Otros números CAS |
1331-47-1 |
Sinónimos |
Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)

